(2-Bromo-6-chlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-chlorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)hydrazine typically involves the diazotization of 2-bromo-6-chloroaniline followed by reduction. The process can be summarized as follows:
Diazotization: 2-Bromo-6-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve maintaining strong acidity during diazotization and using efficient reducing agents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chlorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-6-chlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without bromine and chlorine substitutions.
2-Bromo-phenylhydrazine: A derivative with only bromine substitution.
6-Chloro-phenylhydrazine: A derivative with only chlorine substitution.
Uniqueness
(2-Bromo-6-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C6H6BrClN2 |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(2-bromo-6-chlorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |
InChI Key |
RJOGDNNQQSGBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.